molecular formula C15H24N4O4S B2594705 4-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 1705439-18-4

4-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No. B2594705
CAS RN: 1705439-18-4
M. Wt: 356.44
InChI Key: IDHNYVKZCIZPPU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a morpholine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The molecular formula of the compound is C11H17N3O . The structure includes a 1,2,4-oxadiazole ring, which can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The average mass of the compound is 207.272 Da and the monoisotopic mass is 207.137161 Da .

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

  • Synthesis and Modification of Aza Heterocycles : A study by Tyrkov investigated the reactions of 3-Phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with piperidine, pyrrolidine, and morpholine, leading to the formation of novel 5-(2-amino-1-nitroalkyl) derivatives and 2-[3-methyl(or phenyl)-1,2,4-oxadiazol-5-yl]-2-nitroethyl p-tolyl sulfones. These reactions are crucial for developing new compounds with potential biological activities (Tyrkov, 2006).

  • Crystal Structure Determination : The work by Aydinli et al. involved synthesizing and determining the crystal structures of compounds related to morpholine and piperidine. Their findings provide insights into the molecular geometry and intermolecular interactions of such compounds, which are essential for understanding their reactivity and potential applications in drug design (Aydinli, Gökşin et al., 2010).

  • Sulphur-Transfer Reagents : Bryce explored the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines, leading to the preparation of sulphur-nitrogen heterocycles. This research highlights the versatility of piperidine derivatives in synthesizing heterocyclic compounds with potential for further functionalization (Bryce, M., 1984).

Applications in Medicinal Chemistry and Material Science

  • Antimicrobial and Anticancer Agents : Research into 1,3,4-oxadiazole and morpholine derivatives has shown these compounds to possess significant biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and biological evaluation of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-tuberculosis activity, highlighting the potential of such derivatives in medicinal chemistry (Mamatha S.V et al., 2019).

  • Ionic Liquid Crystals : The design and synthesis of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations, as studied by Lava et al., underscore the utility of these heterocyclic compounds in creating materials with unique properties, such as phase behavior modifiable by the choice of anion and cation. These materials have potential applications in electronic displays and other technologies (Lava, K. et al., 2009).

Future Directions

As the compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore, it could be of interest in the development of new pharmaceuticals . Further studies are needed to explore its potential applications.

properties

IUPAC Name

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c20-24(21,18-6-8-22-9-7-18)19-5-1-2-12(11-19)10-14-16-15(17-23-14)13-3-4-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHNYVKZCIZPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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